molecular formula C8H6F3NO2 B573701 2-Methyl-4-trifluoromethyl-nicotinic acid CAS No. 195447-85-9

2-Methyl-4-trifluoromethyl-nicotinic acid

Cat. No.: B573701
CAS No.: 195447-85-9
M. Wt: 205.136
InChI Key: GYDBBMRQODWXDG-UHFFFAOYSA-N
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Description

2-Methyl-4-trifluoromethyl-nicotinic acid is an aromatic compound containing a trifluoromethyl group. This compound is known for its unique biological activity and is used as a precursor material for the preparation of other pesticides or medicines .

Mechanism of Action

Target of Action

2-Methyl-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes , which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s mode of action is primarily through its indirect effects via these coenzymes .

Biochemical Pathways

The affected biochemical pathways are those involving redox metabolism and NAD-dependent pathways . The compound, being a precursor to nicotinamide coenzymes, plays a crucial role in these pathways . The coenzymes are involved in various redox reactions, and maintaining the intracellular pool of niacin is vital for these pathways’ functioning .

Pharmacokinetics

Niacin is known to be water-soluble , which could influence its absorption and distribution. More research would be needed to provide a detailed outline of the compound’s pharmacokinetics.

Result of Action

The result of the compound’s action is the efficient functioning of the cellular metabolism. By acting as a precursor to nicotinamide coenzymes, it ensures the smooth running of redox reactions and NAD-dependent pathways . This leads to efficient cellular function and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the preparation methods involves mixing 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate in a polar organic solvent under alkaline conditions to obtain an intermediate. This intermediate undergoes cyclization and hydrolysis to yield 2-Methyl-4-trifluoromethyl-nicotinic acid . Another method uses trifluoro-acetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials, which undergo acylation, cyclization, and hydrolysis .

Industrial Production Methods

The industrial production of this compound typically involves the use of inexpensive and easily accessible raw materials. The process is designed to be simple and suitable for large-scale production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-trifluoromethyl-nicotinic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDBBMRQODWXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695665
Record name 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195447-85-9
Record name 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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